molecular formula C20H26N6O2S B15117892 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole

2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole

Cat. No.: B15117892
M. Wt: 414.5 g/mol
InChI Key: WTCLLKXRHUCFOR-UHFFFAOYSA-N
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Description

2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of imidazole, pyrrolidine, and benzodiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic synthesis. The key steps include the formation of the imidazole ring, the sulfonylation of the imidazole, and the construction of the pyrrolidine and benzodiazole rings. Common reagents used in these steps include glyoxal, ammonia, and various sulfonyl chlorides .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the sulfonyl group would yield thiols .

Scientific Research Applications

2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, affecting their function. The benzodiazole ring can interact with DNA and other biomolecules, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole is unique due to its combination of imidazole, pyrrolidine, and benzodiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N6O2S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[5-(1-ethyl-2-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methylbenzimidazole

InChI

InChI=1S/C20H26N6O2S/c1-4-24-13-19(21-14(24)2)29(27,28)26-11-15-9-25(10-16(15)12-26)20-22-17-7-5-6-8-18(17)23(20)3/h5-8,13,15-16H,4,9-12H2,1-3H3

InChI Key

WTCLLKXRHUCFOR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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